Gypenoside XLVI
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gypenoside XLVI is one of the major dammarane-type triterpenoid saponins from Gynostamma pentaphallum . It has a tetracyclic triterpene structure and possesses potent non-small cell lung carcinoma A549 cell inhibitory activity .
Synthesis Analysis
Gypenoside XLVI is a naturally abundant compound obtained from Gynostemma pentaphyllum . It has been found to ameliorate acute and chronic liver injuries and lighten the process of fibrogenesis in vivo . Deglycosylation and dehydration were found to be the major metabolic processes of gypenoside LVI in rats .Molecular Structure Analysis
Gypenoside XLVI has a tetracyclic triterpene structure . It contains a total of 155 bonds, including 73 non-H bonds, 1 multiple bond, 13 rotatable bonds, 1 double bond, 1 five-membered ring, 6 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 13 hydroxyl groups, 3 primary alcohols, and 10 secondary alcohols .Chemical Reactions Analysis
After oral and intravenous administration, eight and six metabolites together with gypenoside LVI were detected and identified in rat urine, respectively . As metabolites of gypenoside LVI, they have never been reported before .Physical And Chemical Properties Analysis
Gypenoside XLVI has a molecular weight of 963.15 and a formula of C48H82O19 . It appears as a white to light yellow solid . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .科学的研究の応用
-
Hepatic Fibrosis Treatment
- Field : Medical Science
- Application : Gypenoside XLVI has been found to have a protective effect in liver diseases . It ameliorates acute and chronic liver injuries and lightens the process of fibrogenesis .
- Method : The study evaluated its liver protection activity in both animal and cellular models . It inhibits TGF-β-induced activation of hepatic stellate cells and ECM deposition .
- Results : The study showed that it upregulated the protein expression of protein phosphatase 2C alpha and strengthened the vitality of the phosphatase together with a PP2Cα agonist gypenoside NPLC0393 .
-
Pharmacokinetic Studies
- Field : Pharmacology
- Application : Gypenoside XLVI has inhibitory effects and causes apoptosis on human hepatocytes and hepatoma cells .
- Method : A quick, precise, and sensitive method for the quantification and pharmacokinetic research of Gypenoside XLVI in rats was developed utilizing UPLC-MS/MS .
- Results : The AUC0-∞ values for intravenous administration (1 mg/kg) and oral administration (10 mg/kg) were 2213.9 ± 561.5 ng·h/mL and 1032.8 ± 334.8 ng·h/mL, respectively . Gypenoside XLVI had a half-life (t1/2z) of 2.5 ± 0.4 h in the rats after intravenous injection and 4.2 ± 0.9 h after oral administrations . Gypenoside XLVI had a comparatively low oral bioavailability of 4.56% .
-
Neuroprotection
- Field : Neuroscience
- Application : Gypenosides have been found to have neuroprotective effects .
- Method : The study involved experiments that showed Gypenosides inhibited the glutamate-induced increase in cytoplasmic Ca2+ .
- Results : The study found that Gypenosides blocked glutamate-induced apoptosis .
-
Antiviral Activity
- Field : Virology
- Application : Gypenoside has been found to inhibit bovine viral diarrhea virus replication .
- Method : The study demonstrated that gypenoside interfered with viral attachment and internalization and activated apoptosis of infected cells .
- Results : The study found that gypenoside inhibited bovine viral diarrhea virus replication .
Safety And Hazards
将来の方向性
Gypenoside XLVI has shown promise in the treatment of liver fibrosis . It has been found to inhibit TGF-β-induced activation of hepatic stellate cells and ECM deposition in vitro . These results shed new light on the molecular mechanisms and the potential therapeutic function of the traditional herb Gynostemma pentaphyllum in the treatment of liver fibrosis .
特性
IUPAC Name |
2-[2-[[2,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H82O19/c1-21(2)10-9-13-48(8,67-42-38(61)35(58)32(55)26(19-50)63-42)22-11-14-47(7)30(22)23(52)16-29-45(5)17-24(53)40(44(3,4)28(45)12-15-46(29,47)6)66-43-39(36(59)33(56)27(20-51)64-43)65-41-37(60)34(57)31(54)25(18-49)62-41/h10,22-43,49-61H,9,11-20H2,1-8H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VENRSYBHHVDBDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CC(C(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H82O19 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
963.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gypenoside XLVI |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。